2-amino-4-chloro-5-methoxyPhenol

Catalog No.
S13340868
CAS No.
M.F
C7H8ClNO2
M. Wt
173.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-4-chloro-5-methoxyPhenol

Product Name

2-amino-4-chloro-5-methoxyPhenol

IUPAC Name

2-amino-4-chloro-5-methoxyphenol

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3

InChI Key

OQZFSGHTVJNLQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)N)Cl

2-Amino-4-chloro-5-methoxyphenol is an organic compound characterized by the presence of an amino group, a chlorine atom, and a methoxy group attached to a phenolic ring. Its chemical structure can be represented as follows:

C7H8ClNO\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}

This compound exhibits notable physical properties, including a molecular weight of approximately 173.6 g/mol. The methoxy group enhances its solubility in organic solvents, while the chlorine atom influences its reactivity.

  • Oxidation: This compound can be oxidized to form quinone derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can undergo reduction to yield various amine derivatives, typically using reducing agents like lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur, allowing the chlorine or methoxy groups to be replaced by other substituents.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogens (e.g., bromine)Presence of iron(III) chloride

2-Amino-4-chloro-5-methoxyphenol exhibits potential biological activities. Studies suggest it may possess anti-tumor and anti-inflammatory properties due to its structural characteristics, which allow it to interact with various biological targets . The compound's ability to act as an electron-withdrawing group enhances its reactivity in biochemical pathways.

Pharmacokinetics

The compound's molecular weight and polar surface area influence its bioavailability and distribution in biological systems. It is known that phenolic compounds often demonstrate significant biological activities, making 2-amino-4-chloro-5-methoxyphenol a candidate for further pharmacological studies .

The synthesis of 2-amino-4-chloro-5-methoxyphenol can be achieved through several methods:

  • Nitration of 2-chloro-5-methoxyphenol: This method involves introducing a nitro group followed by reduction to obtain the amino group. Nitration typically uses nitric acid and sulfuric acid, while reduction can be performed with hydrogen gas in the presence of a palladium catalyst.
  • Reduction of 2-chloro-5-nitrophenol: Another common method is the reduction of 2-chloro-5-nitrophenol, which can also yield this compound effectively.

Industrial Production

For large-scale production, continuous flow reactors are often utilized to ensure efficient synthesis with optimized conditions for high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

2-Amino-4-chloro-5-methoxyphenol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects against bacterial and fungal infections.
  • Dye Manufacturing: The compound is utilized in producing dyes and pigments due to its ability to form stable color complexes.
  • Biochemical Studies: It is employed in research to understand the behavior of phenolic compounds within biological systems.

Research indicates that 2-amino-4-chloro-5-methoxyphenol interacts with various biological targets due to its structural features. Its interactions may involve binding to enzymes or receptors, contributing to its potential therapeutic effects. Further studies are necessary to elucidate specific interaction mechanisms and pathways.

Several compounds share structural similarities with 2-amino-4-chloro-5-methoxyphenol. Notable examples include:

  • 2-Amino-5-chlorophenol: Lacks the methoxy group, affecting its reactivity and applications.
  • 2-Amino-4-methylphenol: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and uses.

Uniqueness

The presence of the methoxy group at the fourth position significantly enhances the solubility and reactivity of 2-amino-4-chloro-5-methoxyphenol compared to its analogs. This unique feature makes it more versatile for various

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.0243562 g/mol

Monoisotopic Mass

173.0243562 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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